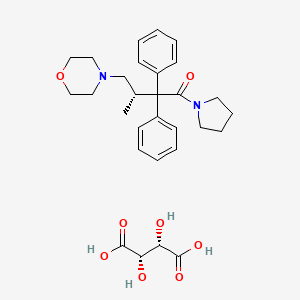
Dextromoramide D-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dextromoramide D-tartrate is a useful research compound. Its molecular formula is C29H38N2O8 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Dextromoramide D-tartrate serves as a reference compound in analytical chemistry to study the properties and behaviors of opioid analgesics. Its well-defined chemical structure allows researchers to understand the pharmacokinetics and dynamics of similar compounds.
Pharmacology
Researchers utilize dextromoramide to investigate the biological mechanisms underlying pain relief and the development of tolerance to opioids. Its potency and unique pharmacological profile make it an ideal candidate for studying opioid receptor interactions .
Clinical Medicine
In clinical settings, dextromoramide is used to manage severe pain, particularly in cancer patients. Its rapid onset and relatively low incidence of constipation compared to other opioids make it a valuable option for pain management . Additionally, it is explored as a model compound for developing new analgesics with improved efficacy and fewer side effects.
Toxicology Studies
Dextromoramide has been studied in various toxicological contexts, particularly concerning its abuse potential and withdrawal symptoms. Understanding these aspects is crucial for developing safer opioid medications and managing addiction .
Case Study 1: Chronic Pain Management
A study involving cancer patients demonstrated that dextromoramide significantly improved pain control compared to traditional opioid therapies, with fewer adverse effects such as constipation. Patients reported enhanced quality of life due to effective pain relief without the common side effects associated with other opioids.
Case Study 2: Abuse Potential
Research has highlighted cases where patients developed dependency on dextromoramide due to its euphoric effects. One case involved a patient who escalated their dosage over time, leading to significant withdrawal symptoms when attempting cessation. This underscores the importance of monitoring opioid use closely in clinical practice .
Comparative Analysis Table
| Aspect | This compound | Morphine | Fentanyl |
|---|---|---|---|
| Potency | 3x Morphine | Baseline | 50-100x Morphine |
| Onset of Action | Rapid | Moderate | Very Rapid |
| Duration of Action | Short | Long | Short |
| Side Effects | Lower incidence of constipation | High incidence | Respiratory depression |
| Clinical Use | Severe pain | Moderate to severe pain | Severe acute pain |
Propriétés
Numéro CAS |
23071-04-7 |
|---|---|
Formule moléculaire |
C29H38N2O8 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m10/s1 |
Clé InChI |
ACRMUSVWIFZVSM-AEABCVGESA-N |
SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















